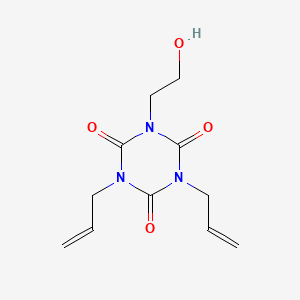
(3-Fluoro-4-(methylamino)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-4-(methylamino)phenyl)methanol is an organic compound with a molecular formula of C8H10FNO It is characterized by the presence of a fluorine atom, a methylamino group, and a hydroxyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-(methylamino)phenyl)methanol typically involves the following steps:
Nitration: The starting material, 3-fluorotoluene, undergoes nitration to form 3-fluoro-4-nitrotoluene.
Reduction: The nitro group in 3-fluoro-4-nitrotoluene is reduced to an amino group, yielding 3-fluoro-4-aminotoluene.
Methylation: The amino group is then methylated to form 3-fluoro-4-(methylamino)toluene.
Hydroxylation: Finally, the methyl group is oxidized to a hydroxyl group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated methylation processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-4-(methylamino)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 3-fluoro-4-(methylamino)benzaldehyde or 3-fluoro-4-(methylamino)acetophenone.
Reduction: Formation of 3-fluoro-4-(methylamino)toluene.
Substitution: Formation of derivatives with different substituents replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-4-(methylamino)phenyl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential effects on biological pathways and its interaction with enzymes.
Materials Science: It is explored for its use in the development of novel materials with specific electronic properties.
Industry: The compound is used in the production of specialty chemicals and as a precursor for more complex molecules.
Wirkmechanismus
The mechanism of action of (3-Fluoro-4-(methylamino)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methylamino group can influence the compound’s binding affinity and selectivity. The hydroxyl group may also play a role in hydrogen bonding interactions, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-aminophenol: Similar structure but lacks the methylamino group.
3-Fluoro-4-(dimethylamino)phenyl)methanol: Contains an additional methyl group on the amino nitrogen.
3-Fluoro-4-(methylamino)benzaldehyde: The hydroxyl group is replaced with an aldehyde group.
Uniqueness
(3-Fluoro-4-(methylamino)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methylamino group provides additional sites for chemical modification.
Eigenschaften
Molekularformel |
C8H10FNO |
|---|---|
Molekulargewicht |
155.17 g/mol |
IUPAC-Name |
[3-fluoro-4-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C8H10FNO/c1-10-8-3-2-6(5-11)4-7(8)9/h2-4,10-11H,5H2,1H3 |
InChI-Schlüssel |
XHPGQTSWEJISDE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)
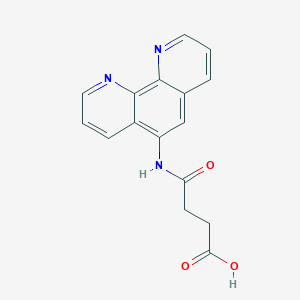
![[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol](/img/structure/B13142607.png)
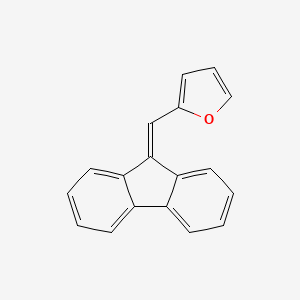
![4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13142622.png)

![9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene](/img/structure/B13142630.png)
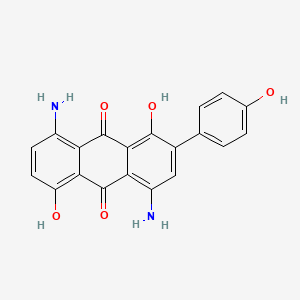

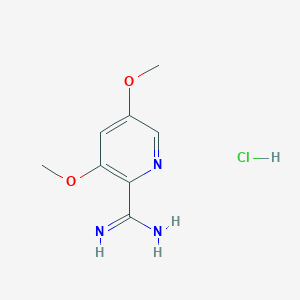
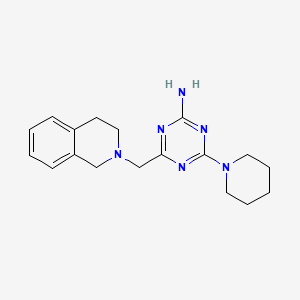

![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)
